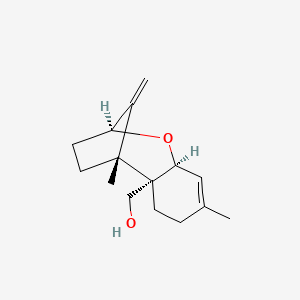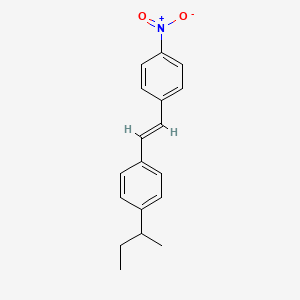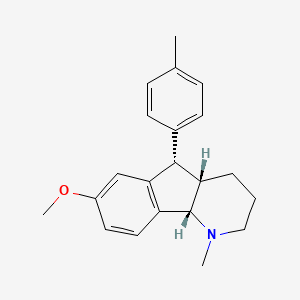
Acetic acid, ((6-(4-nitrophenoxy)-4-pyrimidinyl)thio)-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, ((6-(4-nitrophenoxy)-4-pyrimidinyl)thio)-, ethyl ester is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a nitrophenoxy group attached to a pyrimidinyl thioester, making it a valuable intermediate in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((6-(4-nitrophenoxy)-4-pyrimidinyl)thio)-, ethyl ester typically involves the reaction of 4-nitrophenol with 6-chloropyrimidine under basic conditions to form the 4-nitrophenoxy-6-pyrimidinyl intermediate. This intermediate is then reacted with ethyl thioacetate in the presence of a base such as sodium hydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
Acetic acid, ((6-(4-nitrophenoxy)-4-pyrimidinyl)thio)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The ethyl ester group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted esters or amides.
科学研究应用
Acetic acid, ((6-(4-nitrophenoxy)-4-pyrimidinyl)thio)-, ethyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of acetic acid, ((6-(4-nitrophenoxy)-4-pyrimidinyl)thio)-, ethyl ester involves its interaction with specific molecular targets. The nitrophenoxy group can undergo redox reactions, influencing cellular oxidative stress pathways. The pyrimidinyl thioester moiety can interact with enzymes, potentially inhibiting their activity and affecting metabolic processes.
相似化合物的比较
Similar Compounds
Acetic acid, ((6-(4-aminophenoxy)-4-pyrimidinyl)thio)-, ethyl ester: Similar structure but with an amino group instead of a nitro group.
Acetic acid, ((6-(4-methoxyphenoxy)-4-pyrimidinyl)thio)-, ethyl ester: Contains a methoxy group instead of a nitro group.
Uniqueness
Acetic acid, ((6-(4-nitrophenoxy)-4-pyrimidinyl)thio)-, ethyl ester is unique due to its nitrophenoxy group, which imparts distinct redox properties and potential biological activities. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
124066-45-1 |
|---|---|
分子式 |
C14H13N3O5S |
分子量 |
335.34 g/mol |
IUPAC 名称 |
ethyl 2-[6-(4-nitrophenoxy)pyrimidin-4-yl]sulfanylacetate |
InChI |
InChI=1S/C14H13N3O5S/c1-2-21-14(18)8-23-13-7-12(15-9-16-13)22-11-5-3-10(4-6-11)17(19)20/h3-7,9H,2,8H2,1H3 |
InChI 键 |
ULDSULJNVTWECZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CSC1=NC=NC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


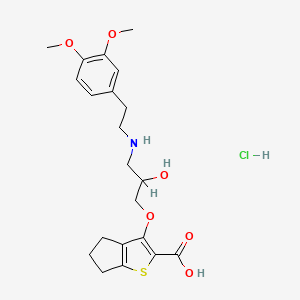
![10-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-3H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B15187244.png)
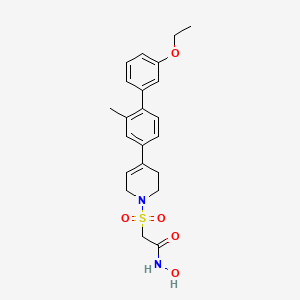

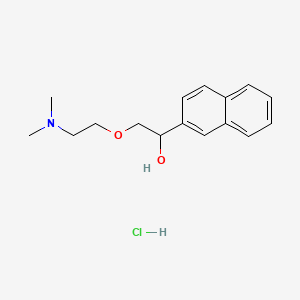
![copper ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)methylene]-2,4-dimethyl-pyrrole-3-carboxylate](/img/structure/B15187267.png)
![N'-[1-(3,4-dihydro-2H-pyridin-1-yl)-1-hydroxyethyl]-2-methylquinoline-3-carbohydrazide](/img/structure/B15187277.png)



